ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8BrNO2S . It is used as an important raw material in organic synthesis .
Synthesis Analysis
The compound is derived from thiophene-3-carboxaldehyde and ethyl azidoacetate . A new method for its synthesis involves using 2-thiophene carboxaldehyde and ethyl azidoacetate as raw materials under normal temperature conditions .Molecular Structure Analysis
The crystal structure of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is composed of an ethyl carboxylate group attached to a planar thieno[3,2-b]pyrrole ring system .Physical And Chemical Properties Analysis
This compound is sparingly soluble in water . It has a molecular weight of 274.14 . The InChI code is 1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 .Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is used as an important raw material in organic synthesis .
- Method : The specific methods of application or experimental procedures in organic synthesis can vary widely depending on the specific synthesis being performed. Unfortunately, the sources did not provide specific technical details or parameters for the use of this compound in organic synthesis .
- Results : The outcomes of using this compound in organic synthesis would also depend on the specific synthesis being performed. The sources did not provide specific results or outcomes obtained from using this compound in organic synthesis .
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application : Compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry. For example, thieno[3,2-b]pyrrole-5-carboxamides inhibit alphaviruses (such as chikungunya virus) and exhibit a broad spectrum of antiviral activity .
- Method : The specific methods of application or experimental procedures in medicinal chemistry can vary widely depending on the specific research being performed. Unfortunately, the sources did not provide specific technical details or parameters for the use of this compound in medicinal chemistry .
- Results : The outcomes of using this compound in medicinal chemistry would also depend on the specific research being performed. The sources did not provide specific results or outcomes obtained from using this compound in medicinal chemistry .
Inhibitors for Hepatitis C Virus
- Field : Virology
- Application : Compounds with a thieno[3,2-b]pyrrole skeleton, such as ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, can be used to create a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus .
- Method : The specific methods of application or experimental procedures in virology can vary widely depending on the specific research being performed. Unfortunately, the sources did not provide specific technical details or parameters for the use of this compound in virology .
- Results : The outcomes of using this compound in virology would also depend on the specific research being performed. The sources did not provide specific results or outcomes obtained from using this compound in virology .
Construction of π-Conjugated Fused Systems for Optoelectronics
- Field : Optoelectronics
- Application : Derivatives of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate can be used for the construction of π-conjugated fused systems for optoelectronics .
- Method : The specific methods of application or experimental procedures in optoelectronics can vary widely depending on the specific research being performed. Unfortunately, the sources did not provide specific technical details or parameters for the use of this compound in optoelectronics .
- Results : The outcomes of using this compound in optoelectronics would also depend on the specific research being performed. The sources did not provide specific results or outcomes obtained from using this compound in optoelectronics .
Antitubercular Agents
- Field : Medicinal Chemistry
- Application : Compounds derived from “ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” have been synthesized with the goal of obtaining new antituberculostatic agents .
- Method : The carboxy group of the compound was initially activated via conversion to imidazolides, which were reacted with hydrazine hydrate in boiling ethanol. The hydrazides thus obtained were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .
- Results : Compounds were tested for antitubercular activity; one of the compounds showed a moderate antitubercular activity .
Inhibitors of Neurotropic Alphaviruses
- Field : Virology
- Application : Some carboxamides derived from “ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate” were reported to inhibit neurotropic alphaviruses .
- Method : The specific methods of application or experimental procedures in virology can vary widely depending on the specific research being performed. Unfortunately, the sources did not provide specific technical details or parameters for the use of this compound in virology .
- Results : The outcomes of using this compound in virology would also depend on the specific research being performed. The sources did not provide specific results or outcomes obtained from using this compound in virology .
Safety And Hazards
properties
IUPAC Name |
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGSKTSSCQBDOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60524070 | |
Record name | Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
CAS RN |
238749-50-3 | |
Record name | Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60524070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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